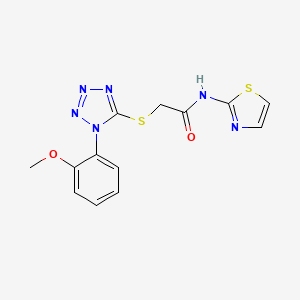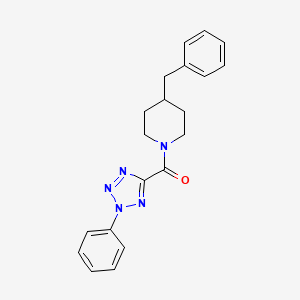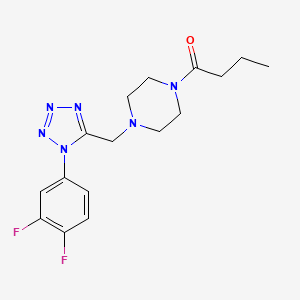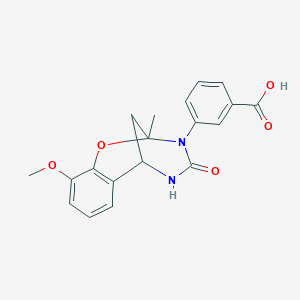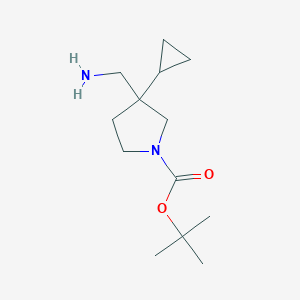![molecular formula C22H25Cl2N3O3S B2544825 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride CAS No. 1330289-92-3](/img/structure/B2544825.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O3S and its molecular weight is 482.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
The study of thiadiazole derivatives, which share structural similarities with the compound of interest, reveals their significant antibacterial and antifungal activities. The synthesis of such compounds has led to the discovery of molecules with moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage activities. These findings suggest a promising avenue for the development of new antibacterial and antifungal therapies (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Modulation of Mechanical Properties in Co-crystals
Research into co-crystals involving related chemical structures indicates the ability to modify mechanical properties through molecular design. This work demonstrates how the structural arrangement within co-crystals can influence their mechanical behavior, offering insights into designing materials with tailored properties for various applications (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).
Anticancer Activity
Compounds possessing thiazole and morpholine groups have been evaluated for their anticancer potential. Studies have identified several derivatives with promising anticancer activity, underscoring the potential of such molecular frameworks in the development of new cancer therapies. The systematic evaluation of these compounds against cancer cell lines offers a foundation for further research into their therapeutic potential (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
Corrosion Inhibition
Investigations into benzimidazole derivatives, which are structurally related to the target compound, have demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings highlight the potential application of such compounds in protecting metal surfaces, contributing to the development of more durable and corrosion-resistant materials (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Antimicrobial Activity
Synthesis and evaluation of Mannich base derivatives, incorporating elements of the molecule , have shown significant antimicrobial activity. This research supports the potential use of these derivatives as antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial strains (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c23-18-7-4-8-19-21(18)24-22(30-19)26(11-10-25-12-15-28-16-13-25)20(27)9-14-29-17-5-2-1-3-6-17;/h1-8H,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUGQHYKULBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCOC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)
![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)
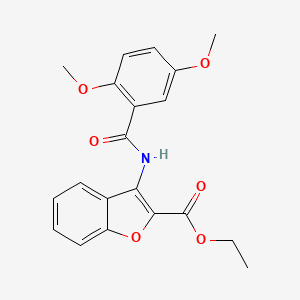

![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)
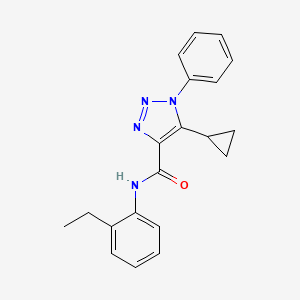
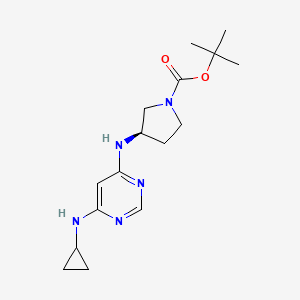
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)

